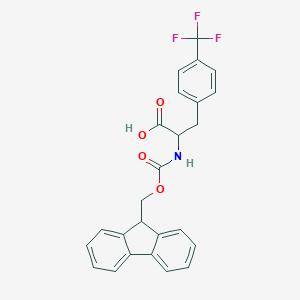

Fmoc-D-Phe(4-CF3)-OH

説明

The Role of Unnatural Amino Acids in Peptide Science and Drug Discovery

Peptides, due to their high specificity, low toxicity, and relative ease of synthesis, are attractive candidates for therapeutic development nih.gov. However, native peptides often suffer from rapid degradation by proteases, poor bioavailability, and limited cell permeability, hindering their clinical application nih.govsigmaaldrich.commdpi.com. Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are amino acids not encoded by the standard genetic code rsc.org. Their incorporation into peptide chains offers a powerful strategy to address these limitations nih.govsigmaaldrich.commdpi.com.

UAAs can be designed to enhance peptide stability by preventing proteolytic cleavage, improve potency through optimized binding interactions, increase cell permeability, and modulate pharmacokinetic properties like bioavailability and tissue distribution nih.govsigmaaldrich.commdpi.com. They serve as versatile building blocks for creating peptidomimetics and peptide analogs with improved in vivo stability and enhanced biological activity sigmaaldrich.com. Furthermore, UAAs can be employed as molecular probes to elucidate protein structure and function, aiding in the understanding of biological systems sigmaaldrich.com. The structural diversity and functional versatility of UAAs make them indispensable tools in drug discovery and protein engineering, allowing for the rational design of peptides with tailored properties for therapeutic and research applications nih.govrsc.org.

Significance of Fluorinated Amino Acid Building Blocks in Rational Design

Fluorine, due to its unique electronic properties, including high electronegativity and a strong inductive effect, significantly influences molecular characteristics when incorporated into organic molecules rsc.org. In peptide chemistry, the strategic placement of fluorine atoms or fluorinated groups, such as the trifluoromethyl (CF₃) moiety, offers distinct advantages in rational design rsc.orgnih.govmdpi.com. Fluorinated amino acids can tune the biophysical and chemical properties of peptides, impacting their conformation, self-assembly behavior, and intermolecular interactions rsc.orgmdpi.comrsc.org.

The trifluoromethyl group, in particular, is known to enhance bioactivity and lipophilicity chemimpex.comchemimpex.comcymitquimica.com. Its introduction can lead to increased metabolic stability and prolonged circulation times for peptide-based therapeutics mdpi.com. Fluorinated amino acids have been instrumental in designing hyperstable protein folds and directing highly specific protein-protein interactions nih.gov. The degree of fluorination can be precisely controlled to modulate hydrophobicity and polarity, thereby influencing peptide folding, stability, and the formation of specific supramolecular structures like hydrogels rsc.orgrsc.org. This ability to fine-tune these critical parameters makes fluorinated amino acid building blocks essential for engineering peptides with desired functionalities and improved therapeutic profiles nih.govmdpi.com.

Contextualization of Fmoc-D-Phe(4-CF3)-OH as a Key Structural Modifier within Peptide Chemistry

This compound, chemically known as N-α-(9-Fluorenylmethyloxycarbonyl)-D-4-trifluoromethylphenylalanine, is a specialized unnatural amino acid derivative that exemplifies the principles discussed above. It combines the benefits of a D-amino acid configuration, the Fmoc protecting group strategy, and a trifluoromethyl substituent on the phenylalanine side chain.

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a base-labile protecting group for the amino functionality of the amino acid. This protection is crucial for solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling, preventing unwanted side reactions and ensuring controlled, sequential addition of amino acids to build the peptide chain ontosight.ai. The Fmoc group can be readily removed under mild basic conditions, facilitating efficient peptide elongation ontosight.ai.

The D-configuration of the phenylalanine residue signifies it is the non-natural enantiomer. Incorporating D-amino acids into peptides can significantly increase their resistance to enzymatic degradation by proteases, which typically target L-amino acid peptide bonds, thereby enhancing in vivo stability nih.gov.

Key Properties of this compound

| Property | Value | Source |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-D-4-trifluoromethylphenylalanine | glpbio.comsigmaaldrich.compeptide.com |

| CAS Number | 238742-88-6 | glpbio.comsigmaaldrich.compeptide.com |

| Molecular Formula | C₂₅H₂₀F₃NO₄ | glpbio.comsigmaaldrich.compeptide.comsigmaaldrich.com |

| Molecular Weight | 455.43 g/mol | glpbio.comsigmaaldrich.compeptide.comsigmaaldrich.com |

| Purity (Assay) | ≥98.0% (HPLC) | sigmaaldrich.com |

| Melting Point | 127-130 °C | sigmaaldrich.com |

| Optical Activity | [α]/D -37±2°, c = 1 in DMF | sigmaaldrich.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.comsigmaaldrich.com |

Other Related Compounds Mentioned:

4-(Trifluoromethyl)-L-phenylalanine (CAS: 114926-38-4) apolloscientific.co.uk

3-Trifluoromethyl-L-phenylalanine (CAS: 14464-68-7) chemimpex.comcymitquimica.com

Fmoc-D-Phe(4-Cl)-OH (CAS: 142994-19-2) ontosight.aiiris-biotech.de

D-Phenylalanine (CAS: 86123-10-6) chemicalbook.inchemsrc.com

Fmoc-D-Phenylalanine (CAS: 86123-10-6) chemicalbook.inchemsrc.com

(2S)-4-monofluoroethylglycine (MfeGly) rsc.orgrsc.org

(2S)-4,4-difluoroethylglycine (DfeGly) rsc.orgrsc.org

(2S)-4,4,4-trifluoroethylglycine (TfeGly) rsc.orgrsc.org

Fmoc-L-Phe(4-NH-Poc)-OH (CAS: 2576508-07-9) iris-biotech.de

Fmoc-D-Phe(4-CN)-OH (CAS: 205526-34-7)

Structure

3D Structure

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEGJWTUWMVZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403385 | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748163-22-6, 238742-88-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(trifluoromethyl)phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748163-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-4-Trifluoromethylphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Incorporations of Fmoc D Phe 4 Cf3 Oh

Advanced Synthetic Routes to Fmoc-D-Phe(4-CF3)-OH

The synthesis of this compound involves the creation of the core amino acid, 4-(Trifluoromethyl)-D-phenylalanine, followed by the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The key challenges in the synthesis lie in the efficient introduction of the trifluoromethyl group and the stereoselective formation of the D-enantiomer.

Precursor Synthesis and Trifluoromethylation Approaches

The synthesis of the precursor, 4-(Trifluoromethyl)-D-phenylalanine, can be achieved through various organic chemistry reactions. One common approach involves the trifluoromethylation of a suitable phenylalanine precursor.

Recent advancements have explored radical trifluoromethylation of native amino acid residues in proteins, a method that could be adapted for the synthesis of trifluoromethylated amino acids. acs.orgox.ac.uk This involves the use of reagents that generate trifluoromethyl radicals, which then react with aromatic residues like phenylalanine. rsc.org Another strategy is the use of [18F]fluoroform for the radiosynthesis of [18F]trifluoromethylated L-phenylalanine, a technique that highlights the feasibility of introducing the CF3 group into the phenylalanine scaffold. snmjournals.org

A patented chemical synthesis method for chiral D-phenylalanine derivatives describes the preparation of 4-trifluoromethyl-D-phenylalanine from (Z)-2-acetylamino-3-(4-trifluoromethylphenyl)acrylic acid. google.com This method involves a hydrogenation reduction in the presence of a chiral catalyst to yield the acetylated D-amino acid, followed by hydrolysis to remove the acetyl group, resulting in an 80% yield with high chemical and optical purity. google.com

A summary of a synthetic approach is presented below:

| Step | Reaction | Reagents/Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Hydrogenation Reduction | (Z)-2-acetylamino-3-(4-trifluoromethylphenyl)acrylic acid, chiral catalyst, H2 | - | - |

Chiral Resolution and Enantioselective Synthesis Considerations

Achieving the desired D-configuration of 4-(trifluoromethyl)-phenylalanine is critical. This can be accomplished either by separating a racemic mixture (chiral resolution) or by directing the synthesis to favor the formation of the D-enantiomer (enantioselective synthesis).

Chiral Resolution: Classical resolution methods often involve the formation of diastereomeric salts using a chiral resolving agent. For instance, derivatives of tartaric acid can be used to resolve racemic amines. google.com While specific examples for 4-(trifluoromethyl)-phenylalanine are not detailed in the provided results, this general principle is widely applied in amino acid synthesis. High-performance liquid chromatography (HPLC) on a chiral stationary phase is another powerful technique for separating enantiomers and assessing optical purity. beilstein-journals.orgnih.gov

Enantioselective Synthesis: Enantioselective synthesis aims to produce the desired enantiomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolutions. One patented method for preparing chiral D-phenylalanine derivatives utilizes a chiral catalyst during the hydrogenation of an acetamidocinnamic acid derivative. google.com This approach yields the D-enantiomer with high optical purity (≥99% e.e.). google.com

Biocatalysis offers a promising alternative for the enantioselective synthesis of D-amino acids. researchgate.net For example, D-amino acid transaminases (DATA) can catalyze the conversion of an α-keto acid to the corresponding D-amino acid with high enantioselectivity. mdpi.com While not explicitly demonstrated for 4-(trifluoromethyl)-phenylalanine in the search results, this enzymatic approach has been successfully used for other D-phenylalanine derivatives, such as D-(2,4,5-trifluorophenyl)alanine. researchgate.netmdpi.com

Integration into Peptide Constructs via Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for use in Fmoc-based SPPS. sigmaaldrich.comsigmaaldrich.com This automated or manual technique allows for the stepwise assembly of a peptide chain on a solid support. beilstein-journals.org

Optimization of Fmoc Deprotection and Coupling Protocols for this compound

The efficiency of SPPS relies on the near-quantitative completion of two key steps: Fmoc deprotection and amino acid coupling. iris-biotech.de

Fmoc Deprotection: The Fmoc protecting group is typically removed by treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in dimethylformamide (DMF). google.comaltabioscience.com The progress of this reaction can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct that is released. iris-biotech.de For sterically hindered or otherwise "difficult" couplings, optimizing the deprotection conditions, for instance by using alternative bases like DBU in combination with piperazine, can be beneficial. acs.org

Coupling Protocols: The coupling of the incoming Fmoc-amino acid to the free amine of the growing peptide chain is facilitated by activating the carboxylic acid. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to improve efficiency and suppress racemization. wikipedia.orgnih.gov For a sterically demanding amino acid like this compound, extended coupling times or the use of more potent coupling reagents like HBTU or HCTU might be necessary to ensure complete reaction. nih.gov The choice of solvent can also influence coupling efficiency, with DMF being a standard choice.

A study on the solid-phase synthesis of peptides containing a trifluoromethylated glycine (B1666218) analogue successfully employed a DIC/Oxyma protocol for couplings. acs.orgnih.gov This suggests that similar conditions could be effective for the incorporation of this compound.

Mitigation of Racemization during D-Amino Acid Incorporation in SPPS

Racemization, the loss of stereochemical integrity at the α-carbon, is a potential side reaction during peptide synthesis, particularly during the activation and coupling steps. researchgate.netmdpi.comacs.org While D-amino acids are intentionally incorporated, it is crucial to prevent their conversion to the L-enantiomer.

The primary mechanism of racemization during coupling is the formation of a 5(4H)-oxazolone intermediate. mdpi.com Factors that influence the rate of racemization include the structure of the amino acid, the coupling method, the base used, temperature, and solvent. mdpi.com Histidine is a particularly racemization-prone residue. nih.gov

To minimize racemization when incorporating this compound:

Use of Additives: Additives like HOBt and HOAt are known to suppress racemization. wikipedia.org

Pre-activation Time: Minimizing the time the amino acid spends in its activated state before coupling can reduce the opportunity for racemization. nih.gov

Choice of Base: The choice and amount of base used during coupling can impact racemization levels. mdpi.com

Temperature: Performing couplings at lower temperatures can help to reduce the rate of epimerization. mdpi.com

Studies have shown that racemization during SPPS is generally low, often less than 0.4% per cycle, but it is still a critical parameter to monitor for the synthesis of high-purity peptides. researchgate.netresearchgate.net

Automated Synthesis Adaptations for this compound Residues

Automated peptide synthesizers are widely used for SPPS due to their efficiency and reproducibility. beilstein-journals.org These instruments can be programmed to perform the repetitive cycles of deprotection, washing, and coupling.

When incorporating a non-canonical amino acid like this compound, the standard protocols of an automated synthesizer may need to be adjusted. This could involve:

Extended Reaction Times: Allowing for longer coupling and/or deprotection times to accommodate the steric bulk of the trifluoromethylphenyl group.

Double Coupling: Performing the coupling step twice to ensure complete incorporation of the residue.

Specialized Reagents: Using more potent coupling reagents that are compatible with the automated platform.

Microwave-assisted automated synthesizers can be particularly beneficial, as the use of microwave energy can accelerate both the deprotection and coupling steps, potentially leading to higher yields and purities, although care must be taken to control the temperature to avoid increased racemization. beilstein-journals.orgresearchgate.net A study on the automated synthesis of Gly-Ψ[CH(CF3)NH]-peptides successfully transferred a manual protocol to a Biotage Alstra microwave automated synthesizer, demonstrating the feasibility of automating the synthesis of peptides containing trifluoromethylated residues. acs.orgnih.gov

Solution-Phase Peptide Synthesis Considerations for this compound

Solution-phase peptide synthesis (SPS) represents the classical approach to peptide assembly, predating the more common solid-phase methodologies. researchgate.net In SPS, amino acid couplings and deprotection reactions are carried out in a homogenous solution, with the purification of the intermediate peptide product after each step. researchgate.net While often more time-consuming than solid-phase synthesis, this method allows for large-scale production and rigorous purification of intermediates, which can be critical for sequences that are prone to aggregation or difficult couplings. researchgate.net

The incorporation of this compound into a peptide chain via solution-phase methods requires careful consideration of several factors influenced by the unique properties of this non-proteinogenic amino acid.

Key Considerations for Solution-Phase Synthesis:

Solubility: The 4-(trifluoromethyl)phenyl side chain imparts significant hydrophobicity and lipophilicity to the amino acid. iris-biotech.dechemistryviews.org As the peptide chain elongates, this can lead to poor solubility in standard organic solvents, complicating both the reaction and purification steps. Researchers may need to employ solvent systems with higher solubilizing power, such as using dimethylformamide (DMF) or dichloromethane (B109758) (DCM) with additives like dimethyl sulfoxide (B87167) (DMSO) to maintain homogeneity.

Coupling Efficiency: The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid, in this case, this compound. While the trifluoromethyl group is on the phenyl ring and not directly at the stereocenter, its strong electron-withdrawing nature and the steric bulk of the Fmoc protecting group can influence coupling kinetics. To overcome potentially slow or incomplete reactions, especially when coupling to a sterically hindered N-terminal amino acid, a strategic selection of coupling reagents is necessary. High-activity reagents are often preferred over standard carbodiimides. Additionally, techniques such as extending coupling times or performing a second coupling step (double coupling) can be employed to drive the reaction to completion.

Purification of Intermediates: A primary advantage of the solution-phase approach is the ability to isolate and purify the peptide product after each coupling cycle. researchgate.net This is particularly beneficial when working with challenging sequences containing this compound, as it allows for the removal of unreacted starting materials and byproducts, ensuring that the subsequent coupling step begins with a pure substrate. Techniques like crystallization or chromatography are used for purification.

Protecting Group Strategy: The use of the Fmoc group for Nα-protection is standard. Its removal is typically achieved by treatment with a mild base, such as piperidine in DMF. google.com In solution-phase synthesis, the resulting dibenzofulvene-piperidine adduct and excess base must be carefully removed from the reaction mixture before proceeding to the next coupling step.

Below is a table of common coupling reagents that can be utilized in the solution-phase synthesis involving this compound.

| Coupling Reagent | Acronym | Notes on Application |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | A highly effective uronium-based reagent, often used for sterically hindered amino acids and to minimize racemization. nih.gov |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | A phosphonium-based reagent known for its high reactivity. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A common and effective uronium-based coupling reagent, suitable for most standard couplings. |

| N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | DCC/HOBt | The classical reagent combination; while effective, the dicyclohexylurea (DCU) byproduct has limited solubility, which can complicate purification. |

| N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | DIC/OxymaPure | A modern alternative to DCC/HOBt, where the diisopropylurea byproduct is more soluble, and OxymaPure is a superior additive for suppressing racemization. google.com |

Post-Synthetic Derivatization Strategies for this compound Containing Peptides

Post-synthetic modification (also known as late-stage functionalization) is a powerful strategy in peptide chemistry for introducing chemical diversity or specific functionalities, such as fluorescent labels, cross-linkers, or modified side chains. acs.orgnih.gov This approach allows for the chemical alteration of a fully assembled peptide, thereby creating a library of analogues from a single precursor sequence. nih.gov When considering peptides containing a D-Phe(4-CF3) residue, derivatization strategies must account for the chemical nature of the trifluoromethylated phenyl ring.

Reactivity of the Phe(4-CF3) Residue:

The trifluoromethyl (-CF3) group is one of the most stable fluorine-containing moieties in organic chemistry. The carbon-fluorine bonds are exceptionally strong, rendering the -CF3 group itself chemically inert under most conditions used for peptide modification. This stability is often a primary reason for its incorporation, as it enhances the metabolic resistance of the peptide. iris-biotech.de

Furthermore, the -CF3 group is strongly electron-withdrawing, which significantly deactivates the attached phenyl ring towards common electrophilic aromatic substitution reactions. Research has shown that methods effective for modifying electron-rich aromatic amino acids like tryptophan or tyrosine often fail on the phenylalanine residue due to its lower intrinsic reactivity, a challenge that is amplified by the presence of the deactivating -CF3 group. acs.org

Potential Derivatization Strategies:

Despite these challenges, several advanced synthetic methods could be applied for the derivatization of peptides containing D-Phe(4-CF3)-OH.

Palladium-Catalyzed C-H Functionalization: A promising strategy for modifying the otherwise inert phenyl ring is transition-metal-catalyzed C-H activation. Research has demonstrated that palladium catalysts can facilitate the direct olefination of phenylalanine residues within a peptide sequence. nih.gov This type of reaction typically involves treating the peptide with a palladium source (e.g., Pd(OAc)2), an oxidant, and the desired styrene (B11656) partner at elevated temperatures. ntu.ac.uk Bidentate coordination of the peptide backbone to the palladium catalyst is often crucial for the reaction's success. nih.gov This method could potentially be used to install vinyl groups on the aromatic ring of the Phe(4-CF3) residue, which could then serve as handles for further modifications.

Targeting Other Residues: A more common and practical approach is to perform post-synthetic modifications on other, more reactive amino acid residues within the same peptide. The Phe(4-CF3) residue can be strategically placed to provide stability and conformational constraint, while a different residue is used as a chemical handle for derivatization. For example, the indole (B1671886) ring of tryptophan, the phenol (B47542) of tyrosine, or the primary amine on the side chain of lysine (B10760008) are all common targets for selective modification. rsc.orgresearchgate.netchemrxiv.org

Photo-Triggered Radical Reactions: Recent advances have led to the development of reagents that can generate trifluoromethyl radicals upon exposure to visible light. chemrxiv.org These radicals can then modify aromatic side chains in peptides, with a preference for electron-rich residues like tryptophan. chemrxiv.org While this method is typically used to introduce a trifluoromethyl group, the underlying principle of photo-initiated radical chemistry could potentially be adapted for other modifications on peptides that already contain fluorinated moieties.

The following table summarizes potential post-synthetic modification strategies relevant to peptides containing a D-Phe(4-CF3) residue.

| Strategy | Target Residue | Reagents/Conditions | Resulting Modification |

| C-H Olefination | Phenylalanine (including Phe(4-CF3)) | Pd(OAc)2 catalyst, oxidant, styrene derivative, high temperature. nih.govntu.ac.uk | C-C bond formation, addition of a vinyl group to the aromatic ring. |

| C-H Trifluoromethylation | Tryptophan, Tyrosine | Visible light photoredox catalysis or stoichiometric oxidant with a CF3 source. rsc.orgresearchgate.net | Addition of a CF3 group to an existing aromatic residue. |

| Trifluoromethylthiolation | Tryptophan, Tyrosine | Electrophilic trifluoromethanesulfenamide (e.g., ArNHSCF3) with a Lewis acid (e.g., BF3·OEt2). chemistryviews.orgacs.org | Addition of an SCF3 group to an electron-rich aromatic ring. |

| Photo-Decaging Radical Reaction | Tryptophan, Histidine, Tyrosine | Cationic aromatic sulfonate esters (photocages) and visible light. chemrxiv.org | Covalent labeling of aromatic side chains. |

Research Applications in Peptidomimetics and Conformational Modulation

Design and Synthesis of Peptidomimetics Utilizing Fmoc-D-Phe(4-CF3)-OH

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. chemimpex.com The incorporation of this compound via solid-phase peptide synthesis (SPPS) is a key strategy in this field. chemimpex.com

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is linked to various diseases, making them attractive therapeutic targets. nih.gov However, PPI interfaces are typically large and shallow, posing a significant challenge for inhibition by traditional small molecules. frontiersin.org Peptide-based inhibitors, derived from one of the natural binding partners, are a logical starting point for developing PPI modulators. nih.gov

The utility of this compound in this context lies in its ability to confer advantageous properties to these peptide scaffolds. The D-amino acid configuration inherently increases resistance to proteolytic degradation, extending the half-life of the peptide inhibitor. Furthermore, the trifluoromethyl group enhances both lipophilicity and metabolic stability. chemimpex.comchemimpex.com This increased lipophilicity can improve the peptide's ability to traverse cell membranes and interact with hydrophobic pockets at the PPI interface, which are often critical for binding affinity. By systematically incorporating this residue, researchers can develop peptidomimetics that effectively disrupt targeted protein-protein interactions.

The creation of potent and stable analogues of biologically active peptides is a central goal of medicinal chemistry. This compound is instrumental in this pursuit by allowing for the modification of native peptide sequences to overcome their inherent limitations, such as poor stability. Its unique trifluoromethyl group enhances the pharmacological properties of peptides, making it valuable in the design of more effective therapeutic agents. chemimpex.com

For example, when mimicking a natural L-phenylalanine-containing peptide ligand, substitution with D-Phe(4-CF3) can achieve several objectives simultaneously:

Increased Proteolytic Stability : The D-configuration prevents recognition by common proteases.

Modified Receptor Interactions : The bulky and highly electronegative trifluoromethyl group can alter key interactions with a target receptor. It can modify electronic properties, such as the aromatic ring's quadrupole moment, and introduce new steric constraints that may either enhance or decrease binding affinity, providing a tool to probe the receptor's binding pocket.

Enhanced Pharmacokinetics : The increased lipophilicity can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

Elucidation of Conformational Effects and Structural Constraints Imparted by this compound

The introduction of fluorinated amino acids can significantly influence the secondary and tertiary structure of peptides. nih.govmdpi.com The trifluoromethyl group is particularly impactful due to its steric bulk, which is nearly twice that of a methyl group, and its strong electron-withdrawing nature. nih.gov

The incorporation of a Phe(4-CF3) residue can impose significant local structural constraints, thereby influencing the peptide's propensity to adopt specific secondary structures like β-turns or helices. The steric demand of the -CF3 group can restrict the allowable values for the backbone dihedral angles (φ and ψ), guiding the peptide chain into specific orientations.

In a study on a cyclic peptide, researchers investigated how substituents at the 4-position of a phenylalanine residue affected the conformational equilibrium between a folded and an open "square" form. nih.gov The study included a peptide with a 4-CF3 substituent, demonstrating that strong electron-withdrawing groups influenced the local conformation. nih.gov This control over local geometry directly impacts the formation and stability of secondary structure motifs. For instance, the fixed orientation of the bulky side chain may favor the formation of a β-turn, a common secondary structure in bioactive peptides.

Table 1: Impact of 4-CF3 Substitution on Peptide Properties

| Property Affected | Physicochemical Change | Implication for Peptide Structure & Function |

|---|---|---|

| Stereochemistry | D-configuration | Increased resistance to enzymatic degradation. |

| Lipophilicity | Increased due to -CF3 group | Enhanced membrane permeability and hydrophobic interactions. |

| Steric Profile | Increased bulk compared to -H or -CH3 | Induces local conformational constraints; can favor specific secondary structures. |

| Electronic Nature | Strong electron-withdrawing effect | Alters π-π and cation-π interactions of the aromatic ring. |

Furthermore, the superhydrophobic nature of fluorinated side chains can drive them to associate with each other or with other hydrophobic regions of the peptide, a phenomenon known as the "fluorous effect". nih.gov This can lead to more defined and stable hydrophobic cores within the peptide's tertiary structure. By strategically placing D-Phe(4-CF3) residues, peptide designers can exert significant control over the final three-dimensional shape of the molecule, which is intrinsically linked to its biological function.

Structure-Activity Relationship (SAR) Studies through this compound Substitution

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. They involve systematically modifying a molecule's structure to determine which parts are crucial for its biological activity. mdpi.com Substituting natural amino acids with this compound is a powerful tactic in peptide SAR studies.

By replacing a canonical phenylalanine (or another aromatic residue) with D-Phe(4-CF3), researchers can dissect the contributions of stereochemistry, electronics, and steric bulk to the peptide's activity. A change in biological potency following this substitution provides clear insights:

If activity increases : It may suggest that increased metabolic stability, enhanced hydrophobic interactions, or specific electronic properties conferred by the -CF3 group are beneficial for function.

If activity decreases : It could indicate that the specific stereochemistry of the natural L-amino acid is critical, or that the bulk and electronic nature of the 4-CF3-phenyl group disrupt a necessary interaction with the biological target.

A study on a phenylalanine-incorporated cyclic peptide demonstrated a linear relationship between the conformational free energies (ΔG°) and the Hammett constants (σ) of various 4-position substituents on the aromatic ring. nih.gov This provides a quantitative method to correlate the electronic effect of a substituent, like -CF3, with a fundamental structural property of the peptide, which in turn dictates its activity. This approach allows for the rational design of analogues with tailored conformational preferences and, consequently, optimized biological function.

Table 2: Research Findings on Substituted Phenylalanine in Peptides

| Study Focus | Key Finding | Relevance of 4-CF3 Substitution |

|---|---|---|

| Conformational Equilibrium of a Cyclic Peptide nih.gov | A linear correlation exists between the electronic properties of the 4-substituent on Phe and the peptide's conformational free energy (ΔG°). | The strongly electron-withdrawing -CF3 group significantly influences the equilibrium between folded and unfolded states, demonstrating its utility in conformational control. |

| General Peptide Design chemimpex.com | The trifluoromethyl group enhances lipophilicity and stability. | These properties are valuable for improving the pharmacokinetic profile of peptide-based drug candidates. |

Advanced Spectroscopic and Analytical Characterization of Fmoc D Phe 4 Cf3 Oh Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level investigation of peptide structure and dynamics in solution and the solid state. nih.govmdpi.com For peptides containing Fmoc-D-Phe(4-CF3)-OH, NMR provides detailed insights into conformation, folding, and intermolecular interactions.

The incorporation of the 4-(trifluoromethyl)-D-phenylalanine residue introduces a powerful spectroscopic probe for ¹⁹F-NMR studies. nih.govnih.gov The trifluoromethyl (-CF₃) group offers several advantages: its ¹⁹F nucleus has a high gyromagnetic ratio, is 100% naturally abundant, and exhibits a large chemical shift dispersion, making it exquisitely sensitive to its local electronic environment. researchgate.netacs.org This sensitivity allows for the detection of subtle conformational changes in the peptide structure resulting from folding, ligand binding, or alterations in environmental conditions. nih.govacs.org

Since there are no endogenous fluorine signals in biological systems, ¹⁹F-NMR provides a clean spectrum with no background interference, enabling focused analysis on the labeled site. acs.orgresearchgate.net By site-specifically incorporating this compound, researchers can monitor distinct protein environments and conformational states, even in large proteins or complex biological milieu. nih.gov This method is a powerful tool for decoding the mechanisms of protein modulation and interaction. researchgate.net

| Feature of ¹⁹F NMR Probe | Advantage for Peptide Analysis |

| High Sensitivity | Allows for analysis at low, biologically relevant concentrations. |

| Large Chemical Shift Range | Sensitive to subtle changes in local conformation, solvent exposure, and binding events. nih.gov |

| No Biological Background | Provides a clear and unambiguous signal for the labeled site. researchgate.net |

| Minimal Perturbation | The CF₃ group is relatively small and can often be incorporated with minimal disruption to the peptide's native structure. researchgate.net |

While ¹⁹F-NMR provides site-specific information, a complete three-dimensional structure determination relies on multidimensional proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) NMR experiments. Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to achieve full resonance assignment of the peptide backbone and side chains. escholarship.orgnih.gov

NOESY experiments are particularly crucial as they identify protons that are close in space (typically < 5 Å), providing the distance restraints necessary for calculating the peptide's 3D structure. nih.gov For peptides containing this compound, these experiments can define the orientation of the trifluoromethylphenylalanine side chain relative to the rest of the peptide, revealing key structural features and conformational preferences. mdpi.com In the solid state, advanced techniques can provide restraints on internuclear distances and the relative orientations of chemical bonds, leading to a high-resolution molecular conformation. mdpi.com

| NMR Experiment | Information Provided for Peptide Structure |

| COSY / TOCSY | Reveals through-bond scalar couplings to identify amino acid spin systems and aid in sequential assignment. escholarship.org |

| NOESY / ROESY | Identifies through-space dipolar couplings, providing distance restraints between protons to define the 3D fold. nih.gov |

| HSQC / HMBC | Correlates proton signals with directly bonded (HSQC) or long-range coupled (HMBC) heteronuclei (¹³C, ¹⁵N) for detailed assignments. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure of peptides in solution. nih.govspringernature.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum in the far-UV region (190-250 nm) is sensitive to the peptide backbone conformation, allowing for the estimation of α-helix, β-sheet, and random coil content. americanpeptidesociety.orgnih.gov

| Secondary Structure | Characteristic Far-UV CD Signal |

| α-Helix | Negative bands at ~222 nm and ~208 nm; positive band at ~192 nm. americanpeptidesociety.org |

| β-Sheet | Negative band at ~217 nm; positive band at ~195 nm. americanpeptidesociety.org |

| Random Coil | Strong negative band near 200 nm. creative-proteomics.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomeric Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for verifying the purity of synthetic peptides. shimadzu.com For peptides synthesized using this compound, reversed-phase HPLC (RP-HPLC) is typically employed. In this method, the peptide is separated based on its hydrophobicity, allowing for the resolution of the target peptide from deletion sequences, incompletely deprotected products, and other impurities generated during solid-phase peptide synthesis. chemimpex.com The purity of the starting amino acid itself is often determined to be ≥97-98% by HPLC. sigmaaldrich.comsigmaaldrich.com

Furthermore, the use of a D-amino acid necessitates careful assessment of the final product's stereochemical integrity. Chiral HPLC, utilizing a chiral stationary phase (CSP), is essential for assessing diastereomeric purity. nih.govsigmaaldrich.com This analysis can separate the desired peptide containing this compound from any potential diastereomers that may have formed due to racemization during the synthesis, ensuring that the final product has the correct stereochemistry. researchgate.net

| Analysis Type | HPLC Method | Purpose |

| Chemical Purity | Reversed-Phase HPLC (RP-HPLC) | To separate the full-length target peptide from synthesis-related impurities. |

| Diastereomeric Purity | Chiral HPLC | To resolve the desired peptide from any diastereomeric contaminants, confirming stereochemical integrity. nih.gov |

Mass Spectrometry for Molecular Mass and Sequence Verification

Mass spectrometry (MS) is a critical tool for confirming the identity of synthetic peptides. edqm.eu Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate gas-phase ions of the intact peptide with minimal fragmentation. The resulting mass spectrum provides a highly accurate measurement of the peptide's molecular weight, which can be compared to the theoretical mass calculated from its amino acid sequence. nih.gov This initial analysis confirms the successful incorporation of the this compound residue. chemimpex.com

For unambiguous sequence verification, tandem mass spectrometry (MS/MS) is employed. csus.edu In an MS/MS experiment, the molecular ion of the peptide is isolated and fragmented, typically along the peptide backbone, to produce a series of characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue. By analyzing the fragmentation pattern, the entire amino acid sequence can be confirmed, verifying the precise location of the this compound residue within the peptide chain. edqm.eu

| Technique | Information Provided |

| ESI-MS / MALDI-MS | Provides the accurate molecular weight of the intact peptide, confirming its overall composition. |

| Tandem MS (MS/MS) | Generates fragment ions (b- and y-ions) that allow for the verification of the amino acid sequence and the position of modifications. csus.edu |

Computational and Theoretical Investigations of Fmoc D Phe 4 Cf3 Oh and Its Analogues

Molecular Dynamics Simulations and Conformational Sampling of Peptides Containing Fmoc-D-Phe(4-CF3)-OH

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For peptides, MD simulations provide insights into their conformational landscape, which is the range of three-dimensional shapes a peptide can adopt. This is crucial as a peptide's function is intrinsically linked to its structure and flexibility. biorxiv.org

When an amino acid like D-Phe(4-CF3)-OH is incorporated into a peptide sequence, MD simulations can be employed to sample its vast conformational space. biorxiv.org These simulations help predict how the bulky and electronegative trifluoromethyl (CF3) group influences the peptide's folding, flexibility, and interaction with its environment. The goal of conformational sampling is to generate a representative ensemble of structures that the peptide is likely to adopt, which is essential for understanding its biological activity. biorxiv.orgfrontiersin.org

Modern deep learning approaches, such as generalized Boltzmann generators, are also being developed to perform direct all-atom sampling from the conformational space of peptides, offering a much faster alternative to traditional MD simulations for generating peptide ensembles. biorxiv.org

Table 1: Findings from Molecular Dynamics Simulations of a CF3-Substituted Peptide Analogue

| Parameter | Observation | Implication for Peptides with Phe(4-CF3) |

|---|---|---|

| Flexibility | The CF3-substituted peptide analogue showed a decrease in flexibility compared to the unsubstituted parent peptide in certain solvents. researchgate.net | Incorporation of Phe(4-CF3) may rigidify the peptide backbone, reducing the entropic penalty upon binding but potentially locking it in a non-optimal conformation. |

| Conformer Population | A significant shift in the population of dominant conformers was observed for the CF3-analogue. researchgate.net | The trifluoromethyl group can alter the energy landscape, favoring different secondary structures (e.g., β-sheets vs. helical turns) than the native peptide. |

| Solvent Effects | The conformational effects of the CF3 group were dependent on the solvent environment (e.g., water vs. methanol). researchgate.net | The behavior of peptides containing Phe(4-CF3) is context-dependent and sensitive to the polarity and dielectric properties of the surrounding medium. researchgate.netnih.govnih.gov |

Quantum Chemical Calculations on the Electronic and Steric Effects of the 4-Trifluoromethyl Group

Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules from first principles. For this compound, these calculations are essential for understanding how the 4-trifluoromethyl group alters the fundamental properties of the phenylalanine side chain.

The CF3 group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This creates a strong inductive effect, pulling electron density from the phenyl ring. This electronic perturbation has several consequences:

Altered Aromatic Interactions: The electron-deficient nature of the trifluoromethyl-substituted phenyl ring changes its ability to participate in aromatic stacking (π-π) and cation-π interactions, which are critical for many protein-peptide recognition events.

Modified Acidity/Basicity: The electron-withdrawing effect can influence the pKa values of nearby functional groups. For instance, studies on 4-fluoro-threonine have shown that the presence of an electron-withdrawing fluorine atom favors deprotonation processes compared to the non-fluorinated analogue. acs.org

Enhanced Hydrophobicity: The CF3 group significantly increases the hydrophobicity of the amino acid side chain, which can enhance binding to hydrophobic pockets in target proteins. acs.org

From a steric perspective, the CF3 group is considerably bulkier than a hydrogen atom, though the C-F bond length is not dramatically different from a C-H bond. d-nb.info This steric bulk can impose significant conformational constraints on the peptide backbone, restricting the allowable dihedral angles (phi/psi) and influencing the local secondary structure. Ab initio calculations can be used to map these conformational preferences and identify low-energy structures. harvard.edu

Table 2: Comparative Properties of C-H vs. C-F Bonds Relevant to the 4-Trifluoromethyl Group

| Property | C-H Bond | C-F Bond | Significance for Phe(4-CF3) |

|---|---|---|---|

| van der Waals Radius | H: 1.20 Å | F: 1.47 Å | Fluorine is a sterically conservative substitute for hydrogen, but the CF3 group as a whole is bulky. d-nb.info |

| Bond Polarity | C(δ-)-H(δ+) | C(δ+)-F(δ-) | The C-F bond is highly polarized, making the CF3 group a strong electron-withdrawing substituent. d-nb.info |

| Bond Stability | Moderate | Very High | The C-F bond is exceptionally strong and stable against chemical and metabolic degradation. d-nb.info |

In Silico Screening and Virtual Library Design Incorporating Fluorinated Amino Acid Motifs

In silico screening and virtual library design are cornerstones of modern computational drug discovery. enamine.net These techniques allow researchers to computationally evaluate vast numbers of molecules for their potential to bind to a biological target, thereby prioritizing a smaller, more promising set for chemical synthesis and experimental testing. mdpi.com

This compound is an ideal building block for inclusion in virtual libraries of peptides. reactivi.ro The process typically involves several steps:

Library Generation: A virtual library is created by computationally combining various amino acid building blocks. Including non-natural amino acids like D-Phe(4-CF3)-OH dramatically expands the chemical space that can be explored beyond the 20 proteinogenic amino acids. mdpi.com Fragment-based tools can be used to generate compound collections with high drug-likeness. iupac.org

Pharmacophore Modeling: A pharmacophore model is generated based on the known interactions of a ligand with its target protein. This model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding. iupac.orgresearchgate.net

Virtual Screening: The virtual library is then screened against the pharmacophore model or docked directly into the 3D structure of the target protein. enamine.net Molecules that fit the model well are identified as "hits." The unique steric and electronic properties of the Phe(4-CF3) residue can be exploited to achieve high affinity and selectivity.

Hit Optimization: Promising hits containing the fluorinated motif can be further optimized in silico to improve properties like binding affinity and specificity before being synthesized for experimental validation. mdpi.com

The inclusion of fluorinated motifs like Phe(4-CF3) in these virtual libraries is particularly valuable for designing peptide inhibitors of protein-protein interactions (PPIs), where enhanced hydrophobicity and conformational stability can lead to improved therapeutic potential. enamine.netreactivi.romybiosource.com

Table 3: Workflow for In Silico Screening Using Fluorinated Amino Acids

| Step | Description | Role of this compound |

|---|---|---|

| 1. Target & Library Setup | A 3D structure of the target protein is obtained, and a virtual peptide library is designed. researchgate.net | Used as a non-natural building block to create a diverse library with unique fluorinated motifs. mdpi.com |

| 2. Docking/Screening | Library compounds are computationally docked into the target's binding site, and their binding energies are scored. enamine.net | The CF3 group can form favorable interactions within hydrophobic pockets and its conformational rigidity can be an advantage. |

| 3. Filtering & Scoring | Hits are filtered based on scoring functions, drug-likeness criteria, and predicted ADME/Tox properties. enamine.netiupac.org | Peptides with Phe(4-CF3) are evaluated for their potential to form stable, high-affinity complexes. |

| 4. Experimental Validation | Top-ranked virtual hits are synthesized and tested experimentally to validate the computational predictions. mdpi.com | this compound is used in solid-phase peptide synthesis to create the actual peptide for biological assays. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid |

| D-Phe(4-CF3)-OH |

| Phenylalanine |

| Octreotide |

| Tryptophan |

Emerging Directions and Future Research Horizons for Fmoc D Phe 4 Cf3 Oh

Expansion into Advanced Materials Science: Self-Assembly of Fmoc-D-Phe(4-CF3)-OH Modified Systems

The self-assembly of Fmoc-amino acids into hydrogels and other nanostructures is a well-established phenomenon, driven primarily by π-π stacking of the aromatic Fmoc groups. The incorporation of a trifluoromethyl group on the phenylalanine side chain introduces new dimensions to this process. The strong hydrophobicity of the CF3 group and the potential for "fluorous" interactions—the tendency of highly fluorinated molecules to phase-separate from both aqueous and hydrocarbon environments—can significantly influence the kinetics and morphology of self-assembly.

Research on analogous fluorinated Fmoc-phenylalanine derivatives has shown that halogenation of the phenyl side chain can promote and tune the rate of self-assembly and hydrogel formation. proquest.com Specifically, the substitution on the phenyl ring influences the complementary π-π interactions that are hypothesized to initiate the assembly process. proquest.com Studies on Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) demonstrate that fluorous and π–π interactions are the main drivers for molecular recognition and self-assembly, leading to the rapid formation of rigid supramolecular gels. researchgate.net It is anticipated that this compound would exhibit similarly enhanced self-assembly properties, leading to the formation of unique fibrillar networks and hydrogels. These materials could possess enhanced mechanical properties and stability, making them attractive for applications in tissue engineering, regenerative medicine, and controlled drug release. The position of a single fluorine atom on the Fmoc-Phe derivative has been shown to dramatically affect the resulting hydrogel's nanostructure, mechanical properties, and even its biological activity. nih.gov

Table 1: Influence of Fluorination on Fmoc-Phe Self-Assembly

| Compound | Key Interaction Drivers | Observed Structures | Potential Applications |

|---|---|---|---|

| Fmoc-Phe | π-π stacking, Hydrogen bonding | Nanofibrils, Hydrogels | Drug delivery, Cell culture |

| Fmoc-F5-Phe | Enhanced fluorous and π-π interactions | Entangled fibrillar networks, Rigid gels | Advanced biomaterials |

| This compound | Enhanced hydrophobic/fluorous effects, π-π stacking | Potentially unique, highly stable nanostructures | Tissue scaffolding, Antimicrobial surfaces |

Development of Chemical Probes for Receptor-Ligand Interaction Studies

The trifluoromethyl group serves as an excellent spectroscopic tag for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. ¹⁹F NMR offers a distinct advantage in biological systems because of the absence of endogenous fluorine, resulting in a background-free signal. By incorporating this compound into a peptide sequence, the CF3 group acts as a sensitive, non-perturbative probe to monitor conformational changes, binding events, and interactions with biological targets such as receptors and enzymes.

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. Upon binding of the peptide to its target receptor, changes in the protein's structure surrounding the fluorinated residue will induce a measurable change in the ¹⁹F NMR signal. This allows researchers to:

Confirm binding to the target.

Determine binding affinity and kinetics.

Map the binding site by observing which residues are in proximity to the probe.

Screen for small molecules that compete for the same binding site.

This technique is a powerful tool in drug discovery and structural biology for validating targets and elucidating mechanisms of action without the need for crystallization or isotopic labeling of the entire protein. Libraries of clickable fluoroalkyl azides are now being used to streamline the process of developing such ¹⁹F NMR probes. cfplus.cz

Strategies for Enhancing Peptide Stability and Bioavailability through this compound Incorporation

A major hurdle in the development of peptide therapeutics is their susceptibility to proteolytic degradation and poor membrane permeability. This compound offers a dual strategy to overcome these limitations.

First, the use of a D-amino acid instead of the natural L-amino acid renders the adjacent peptide bonds resistant to cleavage by most common proteases, which are stereospecific for L-amino acids. This significantly increases the in vivo half-life of the peptide.

Second, the trifluoromethyl group profoundly impacts the peptide's physicochemical properties. researchgate.net The CF3 group is highly lipophilic, which can enhance the peptide's ability to cross cell membranes. chemimpex.com Research has demonstrated that substituting methyl groups with trifluoromethyl groups can increase the membrane permeability of short peptides. rsc.org This increased lipophilicity can improve oral bioavailability and tissue penetration. mke.org.hu Furthermore, the electron-withdrawing nature of the CF3 group can shield nearby peptide bonds from enzymatic attack, further contributing to metabolic stability. researchgate.netmke.org.hu The incorporation of fluorine is a recognized strategy to improve metabolic stability and stabilize desired peptide conformations. mke.org.hu

Table 2: Effects of this compound Incorporation on Peptide Properties

| Feature | Underlying Mechanism | Resulting Advantage |

|---|---|---|

| D-Amino Acid | Stereochemical hindrance to proteases | Increased resistance to enzymatic degradation, longer in vivo half-life. |

| Trifluoromethyl (CF3) Group | High lipophilicity; Metabolic stability | Enhanced membrane permeability and bioavailability; Increased resistance to metabolic breakdown. rsc.orgmke.org.hu |

Exploration of Novel Bioconjugation Chemistries with Fluorinated Amino Acids

Bioconjugation is the process of linking a peptide to another molecule, such as a drug, imaging agent, or polymer, to create a more effective therapeutic or diagnostic agent. bohrium.com this compound is readily incorporated into peptides using standard Solid-Phase Peptide Synthesis (SPPS). chemimpex.com

The presence of the trifluoromethyl group opens avenues for novel and selective bioconjugation strategies. While not participating in common conjugation reactions like click chemistry, the CF3 group can be used for "fluorous affinity" based purification or immobilization. This involves using a fluorous-tagged partner (e.g., a fluorous-tagged column or molecule) to selectively capture the CF3-containing peptide from a complex mixture.

Furthermore, the development of late-stage trifluoromethylation methods for native peptides highlights the growing interest in this functional group for modifying complex biomolecules. nih.gov While this compound is a pre-modified building block, the unique properties it imparts could be leveraged in concert with other orthogonal chemistries. For example, a peptide containing this residue could be designed to self-assemble into a nanoparticle carrier via the fluorous interactions of the CF3 group, while another residue on the peptide is used for covalently attaching a cytotoxic drug, creating a targeted drug delivery system. chemimpex.com

Q & A

Q. What are the recommended storage conditions for Fmoc-D-Phe(4-CF3)-OH to ensure stability during peptide synthesis?

this compound should be stored at 2–8°C in a dry environment to prevent degradation of the Fmoc group and trifluoromethyl substituent. Moisture and elevated temperatures can lead to premature deprotection or racemization, compromising enantiomeric purity . For long-term storage, aliquoting under inert gas (e.g., argon) is advised to minimize oxidative side reactions.

Q. How can researchers confirm the enantiomeric purity of this compound prior to solid-phase peptide synthesis (SPPS)?

Enantiomeric purity can be verified using chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol with 0.1% trifluoroacetic acid (TFA). Circular dichroism (CD) spectroscopy at 220–260 nm can also confirm the D-configuration by comparing optical rotation values to literature data (e.g., -31° for similar Fmoc-D-Phe derivatives in DMF) .

Q. What coupling reagents are optimal for incorporating this compound into peptide sequences?

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU® in combination with DIEA (N,N-diisopropylethylamine) are recommended due to their efficiency in activating sterically hindered trifluoromethyl-substituted residues. Coupling times should be extended to 1–2 hours, with double couplings for sequences prone to aggregation .

Q. What analytical techniques are critical for characterizing this compound-containing peptides?

- LC-MS : To confirm molecular weight and detect side products (e.g., deletion sequences).

- High-performance SEC (HPSEC) : For assessing aggregation propensity using a BIO-SEC-3 column (100-Å pore size) in Tris buffer (pH 7.0–7.5) .

- NMR : ¹H and ¹³C spectra in DMSO-d6 to verify backbone conformation and CF₃ group integrity .

Q. How does the 4-CF₃ substituent influence peptide solubility and handling?

The hydrophobic trifluoromethyl group reduces aqueous solubility, necessitating the use of DMF or DMSO as solvents during SPPS. Post-synthesis, peptides may require solubilization in acetonitrile/water mixtures (≥30% organic phase) or arginine-supplemented buffers (0.1–0.5 M) to prevent precipitation .

Advanced Research Questions

Q. How can this compound be utilized to study protein-protein interactions (PPIs) with enhanced specificity?

The CF₃ group’s electron-withdrawing properties and steric bulk can disrupt hydrophobic interfaces in PPIs. For example, in MDM2/MDMX-p53 inhibition studies, incorporating this residue into α-helical peptides enhances binding affinity by 3–5-fold compared to non-fluorinated analogs. Use affinity selection-mass spectrometry (AS-MS) with SEC to isolate peptide-protein complexes .

Q. What strategies mitigate racemization during manual SPPS with this compound?

Q. How does the 4-CF₃ group affect peptide secondary structure in aqueous vs. membrane-mimetic environments?

In aqueous buffers, the CF₃ group promotes β-sheet formation due to hydrophobic clustering, as observed via CD spectroscopy (negative peak at 218 nm). In lipid bilayers (e.g., DMPC vesicles), it stabilizes α-helices (positive peaks at 208/222 nm), enhancing membrane permeability. Contrast using TEM or cryo-EM for nanostructural analysis .

Q. What are the challenges in synthesizing this compound via C–H activation, and how are they addressed?

Direct C–H trifluoromethylation of phenylalanine precursors faces regioselectivity issues. Yu’s method employs Pd(OAc)₂ with directing groups (e.g., 8-aminoquinoline) to achieve >90% yield at the para position. Post-functionalization, the Fmoc group is introduced using Fmoc-Cl and NaHCO₃ under rigorously anhydrous conditions .

Q. How can researchers resolve contradictory data on the cytotoxicity of this compound-containing peptides?

Discrepancies often arise from varying cell lines and assay conditions. Standardize testing using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。